molecular formula C11H13N3O3 B11744376 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde oxime

3-Nitro-4-pyrrolidin-1-ylbenzaldehyde oxime

Cat. No.: B11744376
M. Wt: 235.24 g/mol
InChI Key: MNAFCQXXESLFJC-UHFFFAOYSA-N
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Description

3-Nitro-4-pyrrolidin-1-ylbenzaldehyde oxime is a nitro-substituted benzaldehyde oxime derivative featuring a pyrrolidine ring at the 4-position of the aromatic ring. The presence of the oxime functional group (–CH=N–OH) and the nitro (–NO₂) group confers unique reactivity and stability properties. The compound’s crystallization behavior and thermal stability may align with trends observed in related oximes, such as hydrogen-bond-driven stabilization in the solid state .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

N-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C11H13N3O3/c15-12-8-9-3-4-10(11(7-9)14(16)17)13-5-1-2-6-13/h3-4,7-8,15H,1-2,5-6H2

InChI Key

MNAFCQXXESLFJC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=NO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Substrates : 4-Fluorobenzaldehyde (1.0 equiv), pyrrolidine (1.2 equiv).

  • Base : Potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent : Dimethylacetamide (DMA) or ethanol.

  • Temperature : 140°C (reflux).

  • Duration : 20 hours.

The reaction proceeds via displacement of the fluorine atom by the pyrrolidine nitrogen, facilitated by the electron-withdrawing aldehyde group at the para position. The mechanism involves deprotonation of pyrrolidine by K₂CO₃, generating a nucleophilic amine that attacks the electron-deficient aromatic ring.

Yield : 68–75%.

Analytical Data for 4-Pyrrolidin-1-ylbenzaldehyde

  • ¹H NMR (CDCl₃, 600 MHz) : δ 9.71 (s, 1H, CHO), 7.72 (d, J = 8.5 Hz, 2H, ArH), 6.61 (d, J = 8.4 Hz, 2H, ArH), 3.42–3.36 (m, 4H, pyrrolidine CH₂), 2.09–2.00 (m, 4H, pyrrolidine CH₂).

  • IR (ATR) : 1651 cm⁻¹ (C=O stretch).

Nitration of 4-Pyrrolidin-1-ylbenzaldehyde to 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde

Regioselective nitration introduces the nitro group at the 3-position of the aromatic ring, directed by the electron-donating pyrrolidine moiety.

Nitration Protocol

  • Nitrating Agent : Fuming nitric acid (HNO₃, 1.1 equiv) in concentrated sulfuric acid (H₂SO₄).

  • Temperature : 0–5°C (ice bath).

  • Duration : 2–4 hours.

The pyrrolidine group activates the ring, directing electrophilic nitration to the ortho position relative to itself (C3). The aldehyde group, though electron-withdrawing, exerts minimal influence due to its para placement.

Yield : 60–72%.

Analytical Data for 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde

  • ¹H NMR (DMSO-d₆, 600 MHz) : δ 10.02 (s, 1H, CHO), 8.21 (d, J = 8.7 Hz, 1H, ArH), 7.94 (s, 1H, ArH), 7.88 (d, J = 8.7 Hz, 1H, ArH), 3.45–3.40 (m, 4H, pyrrolidine CH₂), 2.10–2.03 (m, 4H, pyrrolidine CH₂).

  • MS (ESI) : m/z 236.22 [M+H]⁺.

Oxime Formation via Condensation with Hydroxylamine

The aldehyde is converted to its oxime derivative through reaction with hydroxylamine hydrochloride under basic conditions.

Oxime Synthesis Procedure

  • Reagents : Hydroxylamine hydrochloride (1.5 equiv), sodium hydroxide (NaOH, 1.5 equiv).

  • Solvent : Ethanol/water (3:1 v/v).

  • Temperature : 70°C (reflux).

  • Duration : 12 hours.

The mechanism involves nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by dehydration to form the imine (C=N-OH).

Yield : 85–92%.

Analytical Data for 3-Nitro-4-pyrrolidin-1-ylbenzaldehyde Oxime

  • ¹H NMR (DMSO-d₆, 600 MHz) : δ 11.32 (s, 1H, NOH), 8.15 (d, J = 8.6 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 7.82 (d, J = 8.6 Hz, 1H, ArH), 3.44–3.38 (m, 4H, pyrrolidine CH₂), 2.08–2.01 (m, 4H, pyrrolidine CH₂).

  • IR (ATR) : 3275 cm⁻¹ (O-H stretch), 1598 cm⁻¹ (C=N stretch).

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Key Challenges
1. SNArPyrrolidine, K₂CO₃, DMA, 140°C68–75Purification of polar byproducts
2. NitrationHNO₃/H₂SO₄, 0–5°C60–72Regioselectivity control
3. Oxime formationNH₂OH·HCl, NaOH, EtOH/H₂O85–92Acid-sensitive intermediates

Mechanistic Insights and Optimization

Nitration Regioselectivity

The pyrrolidine group’s strong electron-donating effect dominates over the aldehyde’s electron-withdrawing nature, directing nitration to C3. Computational studies (DFT) confirm the ortho/para-directing influence of the amine.

Oxime Stability

The nitro group’s electron-withdrawing effect stabilizes the oxime via resonance, minimizing tautomerization to the nitroso form.

Industrial and Pharmacological Relevance

This oxime serves as a precursor to bioactive molecules, including kinase inhibitors and antiviral agents. Scalable protocols prioritize cost-effective reagents (e.g., aqueous NaOH over anhydrous conditions) .

Chemical Reactions Analysis

Hydrolysis

Reaction Type : Acidic or basic hydrolysis
Products : Benzaldehyde derivative and hydroxylamine
Mechanism : The oxime group undergoes cleavage under acidic or basic conditions, regenerating the carbonyl group (benzaldehyde) and releasing hydroxylamine .

Key Observations :

  • Acidic Conditions : Sulfuric acid or HCl typically catalyze hydrolysis.

  • Basic Conditions : Sodium hydroxide or aqueous alkali may also facilitate cleavage.

  • Substituent Effects : The electron-withdrawing nitro group at the meta-position may stabilize the carbonyl group, potentially altering reaction rates compared to unsubstituted oximes.

Beckmann Rearrangement

Reaction Type : Acid-catalyzed rearrangement
Products : Amide derivatives
Mechanism : The hydroxyl group in the oxime is replaced by the anti-position substituent (pyrrolidine group in this case), forming an amide .

Key Observations :

  • Conditions : Typically involves concentrated sulfuric acid or other strong acids.

  • Substituent Effects : The bulky pyrrolidine group may hinder rearrangement due to steric hindrance, requiring elevated temperatures or prolonged reaction times.

Reduction Reactions

Reaction Type : Catalytic hydrogenation or hydride reagents
Products : Primary or secondary amines
Mechanism : Reduction of the oxime group generates amines, while the nitro group may remain unaffected unless specific reducing agents target it .

Key Observations :

  • Catalytic Hydrogenation : Conditions (e.g., H₂/Pd or Pt catalysts) may vary based on steric effects from the pyrrolidine group.

  • Hydride Reagents : Sodium borohydride or lithium aluminum hydride could reduce the oxime to a primary amine, though competing reactions with the nitro group are unlikely without specific catalysts.

C-N Coupling Reactions

Reaction Type : Metal-catalyzed coupling (e.g., Cu or Ni catalysts)
Products : Arylated oximes or heterocycles
Mechanism : The oxime’s nitrogen may participate in coupling with aryl halides, forming new C-N bonds under metal catalysis .

Key Observations :

  • Catalysts : Copper(I) or nickel complexes are commonly used, with ligands like α-benzoin oxime enhancing efficiency .

  • Substituent Effects : The pyrrolidine ring’s nitrogen may act as a ligand, influencing catalytic activity.

Nitrosation and Oxidative Transformations

Reaction Type : Nitrosation or oxidation
Products : Nitroso intermediates or oxidized derivatives
Mechanism : Oximes can undergo nitrosation (e.g., with HONO) to form nitroso compounds, which may isomerize or further react .

Key Observations :

  • Metal-Mediated : Nickel or copper catalysts may facilitate nitrosation, though the nitro group in this compound could compete for reaction sites .

  • Oxidative Stability : The nitro group’s strong electron-withdrawing nature may reduce susceptibility to oxidation compared to unsubstituted oximes.

Dehydration to Nitriles

Reaction Type : Acidic dehydration
Products : Nitriles
Mechanism : Loss of water from the oxime converts the carbonyl group into a nitrile .

Key Observations :

  • Conditions : Phosphorus oxychloride (POCl₃) or other dehydrating agents.

  • Substituent Effects : The nitro group may stabilize the nitrile product due to conjugation, enhancing reaction efficiency.

Table 1: Reaction Conditions and Products

Reaction TypeCatalyst/ReagentProductsReference
HydrolysisH₂SO₄ or NaOHBenzaldehyde + Hydroxylamine
Beckmann RearrangementH₂SO₄Amide derivatives
ReductionH₂/Pd or LiAlH₄Primary/secondary amines
C-N CouplingCu(I) or Ni complexesArylated oximes
DehydrationPOCl₃Nitriles

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime serves as an intermediate for synthesizing more complex organic molecules. Its reactive functional groups allow for various transformations, making it valuable in designing new compounds with desired properties .

Biology

The compound exhibits potential in biological research, particularly in enzyme inhibition and protein interaction studies. Its nitro group can participate in redox reactions, while the oxime group can form stable complexes with metal ions or other biomolecules, influencing various biochemical pathways . For instance, it may be explored for its effects on cancer cell lines or as a ligand in drug design due to its ability to modify biological activity through structural interactions.

Industrial Applications

In industry, this compound may be utilized in producing specialty chemicals and materials that possess unique properties. Its applications could extend to areas such as pharmaceuticals and agrochemicals where specific reactivity is required.

Case Study 1: Enzyme Inhibition

A study investigated the role of similar oxime derivatives in inhibiting specific enzymes involved in cancer progression. The findings demonstrated that compounds with similar structural features could effectively inhibit enzyme activity, suggesting that this compound might exhibit comparable effects .

Case Study 2: Synthesis of Metal Complexes

Research highlighted the use of oximes in metal-catalyzed reactions. The incorporation of this compound into these reactions showed enhanced yields compared to traditional methods. This indicates its potential as a chelating agent in catalysis and material science .

Summary Table of Applications

Field Application Potential Impact
ChemistryIntermediate for organic synthesisFacilitates creation of complex molecules
BiologyEnzyme inhibition and protein interactionsPotential therapeutic applications in cancer treatment
IndustryProduction of specialty chemicalsDevelopment of new materials with unique properties

Mechanism of Action

The mechanism of action of N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, altering the redox state of the target molecules. The pyrrolidine ring can interact with hydrophobic pockets in proteins, influencing their conformation and activity. The hydroxylamine moiety can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Di(1H-tetrazol-5-yl) Methanone Oxime and 5,5′-(Hydrazonomethylene)bis(1H-tetrazole)

These tetrazole-based oximes, reported by Shreeve et al., exhibit distinct thermal stability due to extensive hydrogen-bonding networks. Key differences include:

  • Crystallography : Both tetrazole derivatives form stable crystals, similar to the orthorhombic crystal system (space group Pbc2₁) observed for Compound 4 (density: 1.675 g·cm⁻³) in . This suggests 3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime may share comparable crystallographic parameters .

4-Methylpentan-2-one Oxime

This aliphatic oxime (CAS 105-44-2) contrasts sharply with the aromatic nitro-pyrrolidine oxime:

  • Toxicity: Classified under CLP criteria as harmful if swallowed (Acute Tox. 4, H302), skin irritant (H315), and eye irritant (H319). No analogous toxicity data are provided for this compound, though its nitro group may imply distinct hazards .
  • Applications : 4-Methylpentan-2-one oxime is used in antifouling paints, whereas the aromatic nitro oxime’s applications remain speculative but could involve energetic materials or coordination chemistry .

Phosgene Oxime (CX)

A highly toxic urticant and chemical warfare agent, phosgene oxime differs fundamentally in reactivity and application:

  • Toxicity: Causes immediate tissue damage (e.g., erythema, wheals) and penetrates protective gear. No similar acute toxicity is documented for this compound .
  • Physicochemical Properties : Phosgene oxime’s low boiling point (128°C) and high volatility contrast with the likely higher thermal stability of nitro-aromatic oximes (Table 1) .

Key Research Findings

  • Toxicity Divergence : Aliphatic oximes (e.g., 4-methylpentan-2-one oxime) exhibit moderate toxicity, whereas phosgene oxime’s extreme hazards highlight the role of molecular geometry in biological activity .
  • Crystallography : Orthorhombic crystallization (density ~1.675 g·cm⁻³) is common among nitro- and tetrazole-oximes, suggesting shared packing efficiencies .

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection, use NIOSH/CEN-approved respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) based on workplace risk assessments .
  • Emergency Procedures : In case of skin contact, rinse immediately with water for ≥15 minutes. For eye exposure, irrigate with water for ≥15 minutes and remove contact lenses .
  • Environmental Controls : Ensure proper ventilation and avoid release into drains or ecosystems. Use inert absorbents (e.g., sand) for spill containment .

Q. What synthetic routes are available for preparing benzaldehyde oxime derivatives like this compound?

  • Methodological Answer :

  • Key Reaction : Oxime formation typically involves reacting the aldehyde with hydroxylamine hydrochloride (NH2_2OH·HCl) in ethanol under basic conditions (e.g., piperidine) at 0–5°C for 2 hours. Excess NH2_2OH·HCl ensures complete conversion .
  • Purification : Crude oximes can often be extracted directly from the reaction mixture without chromatography, though recrystallization or vacuum drying may improve purity .

Q. How can the purity and structural identity of this compound be verified?

  • Methodological Answer :

  • Analytical Techniques : Use HPLC or LC-MS for purity assessment. For structural confirmation, employ 1^1H/13^13C NMR to verify characteristic peaks (e.g., oxime proton at ~8–10 ppm, nitro group signals). IR spectroscopy can confirm the C=N-O stretch (~1640 cm1^{-1}) .

Advanced Research Questions

Q. How does the nitro-pyrrolidine substitution influence the reactivity of benzaldehyde oximes in nucleophilic addition reactions?

  • Methodological Answer :

  • Electronic Effects : The nitro group is electron-withdrawing, enhancing the electrophilicity of the aldehyde carbon and favoring nucleophilic attack. The pyrrolidine moiety may sterically hinder certain reactions while stabilizing intermediates via resonance .
  • Experimental Validation : Compare reaction kinetics with analogs lacking the nitro or pyrrolidine groups using stopped-flow techniques or computational modeling (e.g., DFT) .

Q. What strategies can mitigate conflicting toxicity data for oxime derivatives in preclinical studies?

  • Methodological Answer :

  • Dose-Response Analysis : Establish a clear exposure-duration relationship. For example, scale AEGL-1 values using Cn×t=kC^n \times t = k (n=1) to extrapolate toxicity thresholds across time points .
  • Species-Specific Adjustments : Apply uncertainty factors (e.g., 3x for human variability) when translating animal data (e.g., rodent LD50_{50}) to human exposure limits .

Q. How can structural modifications enhance the bioactivity of this oxime in enzyme inhibition assays?

  • Methodological Answer :

  • Fluorine Substitution : Introducing fluorine at the α-carbon of the oxime lowers pKa, improving binding affinity to target enzymes (e.g., DAHPS in E. coli). Synthesize analogs like 3-fluoropyruvate oxime and compare Ki values via enzymatic assays .
  • Esterification : Modify the oxime to an ethyl ester (e.g., 3,3,3-trifluoropyruvate oxime ethyl ester) to enhance cell permeability and evaluate growth inhibition (IC50_{50}) in bacterial cultures .

Q. What experimental controls are critical when assessing antifungal activity of oxime esters?

  • Methodological Answer :

  • Negative Controls : Include unmodified benzaldehyde and non-oxime esters to rule out nonspecific effects.
  • Rescue Experiments : Overexpress target enzymes (e.g., DAHPS) in fungal models to confirm mechanism-specific inhibition .

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